(Octahydro-1H-indol-3a-yl)methanol
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Overview
Description
(Octahydro-1H-indol-3a-yl)methanol is a heterocyclic compound that belongs to the class of aliphatic heterocycles. It is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-1H-indol-3a-yl)methanol typically involves the reduction of indole derivatives. One common method is the hydrogenation of indole in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(Octahydro-1H-indol-3a-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .
Scientific Research Applications
(Octahydro-1H-indol-3a-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of (Octahydro-1H-indol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound from which (Octahydro-1H-indol-3a-yl)methanol is derived.
Tetrahydroindole: A partially hydrogenated derivative of indole.
Hexahydroindole: Another hydrogenated derivative with different degrees of saturation
Uniqueness
This compound is unique due to its specific structure and properties. Its fully saturated ring system and hydroxyl functional group make it distinct from other indole derivatives. This uniqueness contributes to its specific reactivity and applications in various fields .
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,7a-octahydroindol-3a-ylmethanol |
InChI |
InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)10-6-5-9/h8,10-11H,1-7H2 |
InChI Key |
GBRYIQLRGFVPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCNC2C1)CO |
Origin of Product |
United States |
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